molecular formula C16H12N4O B045589 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS No. 330792-70-6

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B045589
M. Wt: 276.29 g/mol
InChI Key: HNIMEQCLCNSCGH-UHFFFAOYSA-N
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Description

"5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile" is a compound that is part of a broader class of pyrazole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and agriculture. The focus here is on the synthesis methods, structural analysis, and properties of similar pyrazole-based compounds.

Synthesis Analysis

Pyrazole derivatives, including compounds similar to "5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile", can be synthesized through various methods, such as the Michael-type addition reaction and multi-step reactions involving Vilsmeier-Haack reactions, Gewald synthesis technique, and reactions with benzylidene malononitrile (Plem, Müller, & Murguía, 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound's chemical behavior (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities. These reactions also reveal the compounds' reactivity and functional group transformations (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Scientific Research Applications

  • Crop Protection Intermediates : A study by Plem et al. (2015) highlights the use of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as key intermediates in crop protection. The synthesis process is noted for its simplicity, high selectivity, and potential in both academic and industrial settings (Plem, Müller, & Murguía, 2015).

  • Chemical Reactions : Dotsenko et al. (2018) discuss the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols, leading to the formation of new chemical structures (Dotsenko et al., 2018).

  • Crystal Structure Analysis : Liu et al. (2013) investigated the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, providing insights into its functional properties (Liu, Chen, Sun, & Wu, 2013).

  • Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using derivatives of pyrazole-4-carbonitrile and demonstrated their significant antimicrobial properties (Puthran et al., 2019).

  • Methodology in Synthesis : Rahmati, Eskandari-Vashareh, and Alizadeh-Kouzehrash (2013) developed a method for synthesizing imidazo[1,2-b]pyrazole-7-carbonitriles using a four-component condensation reaction (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

  • Green Chemistry Applications : Singh and Pandey (2021) proposed a DABCO catalyzed one-pot synthesis of 5-aminopyrazole-4-carbonitrile, emphasizing a green and efficient method (Singh & Pandey, 2021).

  • Unexpected Synthesis Outcomes : Faria et al. (2013) noted the unexpected synthesis of pyrazolopyrimidines during an attempt to synthesize tetrazoles from carbonitriles, highlighting the intricacies of chemical reactions (Faria et al., 2013).

  • Crystal Molecular Structure : Fathima et al. (2014) studied the crystal and molecular structure of a related compound, revealing significant insights into its chemical properties (Fathima, Khazi, Khazi, & Begum, 2014).

  • Antiviral Activity : Rashad et al. (2009) synthesized novel pyrazole and pyrazolopyrimidine derivatives and evaluated their antiviral activity against herpes simplex virus type-1, finding promising results (Rashad et al., 2009).

  • Corrosion Inhibition : Yadav et al. (2016) explored the use of pyranopyrazole derivatives for corrosion inhibition in steel, demonstrating its efficiency and potential applications (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-10-14-15(19-20-16(14)18)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,(H3,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIMEQCLCNSCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C(=NN3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625079
Record name 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

CAS RN

330792-70-6
Record name 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Guo, YE Liu, N Hu, D Yu, C Zhou, G Shi… - Journal of Medicinal …, 2019 - ACS Publications
Aberrant activation of Bruton’s tyrosine kinase (BTK) plays an important role in pathogenesis of B-cell lymphomas, suggesting that inhibition of BTK is useful in the treatment of …
Number of citations: 242 pubs.acs.org
Y Guo, N Hu, Y Liu, W Zhang, D Yu, G Shi… - Journal of Medicinal …, 2023 - ACS Publications
Bruton’s tyrosine kinase (BTK) plays an essential role in B-cell receptor (BCR)-mediated signaling as well as the downstream signaling pathway for Fc receptors (FcRs). Targeting BTK …
Number of citations: 3 pubs.acs.org
M Kumar, J Chatterjee, D Rani, R Kumar - Fused Pyrimidine-Based Drug …, 2023 - Elsevier
Pyrimidines-based drugs are one of the most important drugs for novel and recurring viruses, including the coronavirus. This chapter deals with 41 FDA-approved five-membered ring …
Number of citations: 4 www.sciencedirect.com

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